1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone
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Overview
Description
1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone is a complex organic compound with a molecular formula of C18H21N3O2 This compound is characterized by the presence of a phenylpiperazine moiety linked to a pyrrole ring, which is further connected to a propanone group
Preparation Methods
The synthesis of 1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the phenylpiperazine group: This step involves the reaction of the pyrrole derivative with phenylpiperazine in the presence of a coupling agent such as carbodiimide.
Attachment of the propanone group: The final step includes the acylation of the pyrrole ring with a propanone derivative under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or proteins, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a phenylpiperazine group but is linked to a pyrimidine ring instead of a pyrrole ring.
1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-butanone: Similar in structure but with a butanone group instead of a propanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-17(22)14-12-16(19-13-14)18(23)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12-13,19H,2,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVMKMOKFYUBFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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